molecular formula C22H21N3O5 B14144974 N-{[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]acetyl}-L-phenylalanine CAS No. 1014081-94-7

N-{[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]acetyl}-L-phenylalanine

Cat. No.: B14144974
CAS No.: 1014081-94-7
M. Wt: 407.4 g/mol
InChI Key: UTTRDVUFJOWPGA-SFHVURJKSA-N
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Description

N-{[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]acetyl}-L-phenylalanine is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrroloquinazoline core, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

The synthesis of N-{[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]acetyl}-L-phenylalanine involves multiple steps. One common synthetic route includes:

    Cyclization: The formation of the pyrroloquinazoline core through cyclization reactions.

    Acetylation: Introduction of the acetyl group via acetylation reactions.

    Coupling: Coupling the pyrroloquinazoline derivative with L-phenylalanine using peptide coupling reagents like EDCI or DCC.

Industrial production methods often involve optimizing these steps to increase yield and purity, using scalable reaction conditions and efficient purification techniques.

Chemical Reactions Analysis

N-{[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]acetyl}-L-phenylalanine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the acetyl group or the phenylalanine moiety.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pH conditions to favor the desired reaction pathway. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-{[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]acetyl}-L-phenylalanine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-{[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]acetyl}-L-phenylalanine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in disease pathways.

    Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through various molecular mechanisms.

Comparison with Similar Compounds

N-{[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]acetyl}-L-phenylalanine can be compared with other similar compounds, such as:

    N-(4-acetylphenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide: Another quinazoline derivative with antitumor properties.

    3-(4-cyanobenzylidene)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxylic acid: Known for its potential in proteomics research.

The uniqueness of this compound lies in its specific structural features and the combination of the pyrroloquinazoline core with the phenylalanine moiety, which may confer unique biological activities and therapeutic potential.

Properties

CAS No.

1014081-94-7

Molecular Formula

C22H21N3O5

Molecular Weight

407.4 g/mol

IUPAC Name

(2S)-2-[[2-[(9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-7-yl)oxy]acetyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C22H21N3O5/c26-20(24-18(22(28)29)11-14-5-2-1-3-6-14)13-30-15-8-9-17-16(12-15)21(27)25-10-4-7-19(25)23-17/h1-3,5-6,8-9,12,18H,4,7,10-11,13H2,(H,24,26)(H,28,29)/t18-/m0/s1

InChI Key

UTTRDVUFJOWPGA-SFHVURJKSA-N

Isomeric SMILES

C1CC2=NC3=C(C=C(C=C3)OCC(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)C(=O)N2C1

Canonical SMILES

C1CC2=NC3=C(C=C(C=C3)OCC(=O)NC(CC4=CC=CC=C4)C(=O)O)C(=O)N2C1

Origin of Product

United States

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